![molecular formula C14H15NO4 B7647794 2,4-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B7647794.png)
2,4-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide, also known as DBH, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of dopamine beta-hydroxylase, an enzyme that catalyzes the conversion of dopamine to norepinephrine. DBH has been used to study the role of norepinephrine in various physiological and pathological conditions.
作用机制
2,4-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide inhibits the activity of dopamine beta-hydroxylase, which is responsible for the conversion of dopamine to norepinephrine. This leads to an increase in dopamine levels and a decrease in norepinephrine levels. The mechanism of action of this compound has been extensively studied in vitro and in vivo, and it has been shown to be a potent and selective inhibitor of dopamine beta-hydroxylase.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to improvements in cognitive function and mood regulation. This compound has also been shown to decrease norepinephrine levels, which can lead to a decrease in blood pressure and heart rate. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related conditions.
实验室实验的优点和局限性
One of the main advantages of using 2,4-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide in lab experiments is its potency and selectivity as a dopamine beta-hydroxylase inhibitor. This allows for precise control over the levels of dopamine and norepinephrine in experimental models. However, one of the limitations of using this compound is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
未来方向
There are several future directions for research involving 2,4-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide. One area of interest is the role of norepinephrine in the regulation of mood and behavior. This compound could be used to investigate the effects of norepinephrine on conditions such as depression, anxiety, and ADHD. Another area of interest is the potential therapeutic use of this compound in conditions such as Parkinson's disease, where dopamine levels are decreased. Finally, the antioxidant properties of this compound could be further investigated for their potential use in the treatment of oxidative stress-related conditions.
合成方法
The synthesis of 2,4-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide involves the reaction of 2,4-dihydroxybenzaldehyde with N-methyl-N-[(2-methylfuran-3-yl)methyl]amine in the presence of a reducing agent such as sodium borohydride. The product is then treated with acetic anhydride to obtain this compound in high yield and purity.
科学研究应用
2,4-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide has been used extensively in scientific research to study the role of norepinephrine in various physiological and pathological conditions. It has been used to investigate the effects of norepinephrine on cardiovascular function, cognitive function, and mood regulation. This compound has also been used to study the role of norepinephrine in conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
2,4-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-9-10(5-6-19-9)8-15(2)14(18)12-4-3-11(16)7-13(12)17/h3-7,16-17H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHYLPCSGKVRCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)CN(C)C(=O)C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

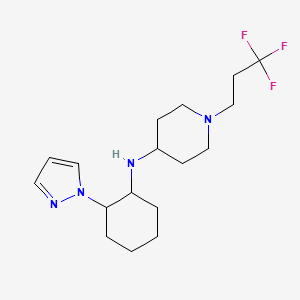
![1-Methyl-4-[[1-(oxan-4-yl)ethylamino]methyl]-5-phenylpyrrolidin-2-one](/img/structure/B7647728.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepane-1-carboxamide](/img/structure/B7647745.png)
![1-[2-(7-tert-butyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3-methylurea](/img/structure/B7647756.png)
![N-[2-(diethylamino)-2-oxo-1-phenylethyl]-3-hydroxybenzamide](/img/structure/B7647776.png)
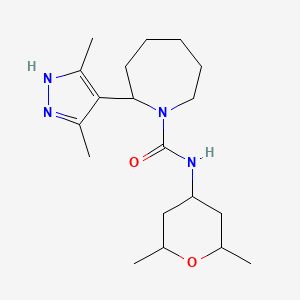
![5,6-Dimethyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyridazine-4-carbonitrile](/img/structure/B7647789.png)
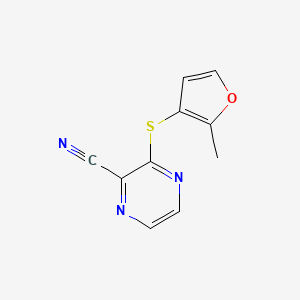
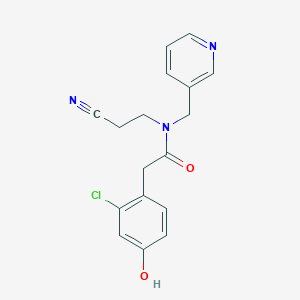
![1-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]piperidin-2-one](/img/structure/B7647801.png)
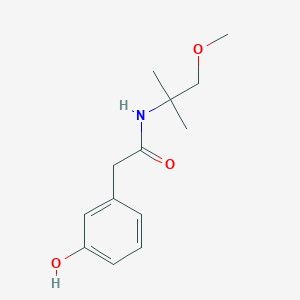
![3-[(2,3-Dimethylcyclohexyl)amino]cyclohexane-1-carboxamide](/img/structure/B7647819.png)
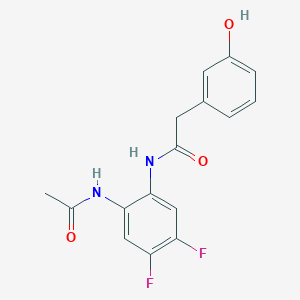
![[2-[2-(Dimethylamino)ethoxy]pyridin-4-yl]-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7647834.png)